![molecular formula C18H18N4O3 B4849781 2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of "2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide" and related compounds involves complex organic reactions. One approach includes the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide with specific chloromethylbenzene in a dimethylformamide environment, utilizing potassium carbonate at 70-80 °C. This method highlights the intricate steps required to synthesize these compounds, showcasing their complex nature and the sophisticated techniques needed for their creation (El Kayal et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using advanced spectroscopic methods, including 1H and 13C NMR spectroscopy, as well as LC/MS. These techniques confirm the structural integrity and composition of the synthesized compounds, ensuring their correct molecular framework. The detailed structural analysis is essential for understanding the compound's potential interactions and activities within biological systems.
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can be diverse, including their participation in anticonvulsant activity evaluations. For instance, the research focused on determining their affinity to GABAergic biotargets, employing models like PTZ-induced seizures in mice. Although the compounds synthesized in the mentioned study did not exhibit significant anticonvulsant activities, their synthesis and evaluation contribute to a deeper understanding of the chemical properties and reactions of quinazolinyl derivatives (El Kayal et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinazoline derivatives, have been known to interact with various targets, including dna, enzymes, and receptors .
Mode of Action
It’s worth noting that quinazoline derivatives, which share a similar structure, often act by intercalating with dna, inhibiting enzymes, or modulating receptor activity .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinazoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines .
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21(11-9-13-6-4-5-10-19-13)16(23)12-22-17(24)14-7-2-3-8-15(14)20-18(22)25/h2-8,10H,9,11-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGGPQSMFUCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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